hexahydro-1H-pyrrolizin-1-amine

Description

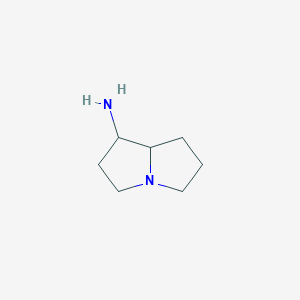

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c8-6-3-5-9-4-1-2-7(6)9/h6-7H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZWZGLYKBFCQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCN2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170442-12-3 | |

| Record name | hexahydro-1H-pyrrolizin-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Hexahydro 1h Pyrrolizin 1 Amine and Analogues

Strategies for the Construction of the Hexahydro-1H-Pyrrolizine Core

The construction of the hexahydro-1H-pyrrolizine core is a key step in the synthesis of many natural products and their analogues. Various synthetic strategies have been developed to achieve this, ranging from classical cyclization methods to modern multicomponent reactions.

Cycloaddition Reactions in Hexahydro-1H-Pyrrolizine Synthesis

Cycloaddition reactions are powerful tools for the construction of cyclic compounds, and they have been extensively used in the synthesis of the hexahydro-1H-pyrrolizine core. These reactions allow for the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single step, often with high stereocontrol.

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes or other dipolarophiles is a highly effective method for the synthesis of the pyrrolidine (B122466) ring, a key component of the hexahydro-1H-pyrrolizine core. wikipedia.org This reaction involves the in situ generation of an azomethine ylide, which then reacts with a dipolarophile to form a five-membered heterocyclic ring. nih.gov The reaction is highly convergent and can be used to generate a wide variety of substituted pyrrolidines with high stereoselectivity. nih.gov

One common method for generating azomethine ylides is the thermal or photochemical ring-opening of aziridines. nih.gov Alternatively, they can be generated by the condensation of an α-amino acid with a carbonyl compound, followed by decarboxylation. researchgate.net The choice of starting materials and reaction conditions can influence the stereochemical outcome of the cycloaddition, allowing for the synthesis of specific diastereomers. nih.gov

For instance, the reaction of an azomethine ylide derived from proline with a suitable dipolarophile can lead directly to the formation of the hexahydro-1H-pyrrolizine skeleton. researchgate.net The stereochemistry of the final product is often controlled by the stereochemistry of the starting α-amino acid. mdpi.com

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions in Hexahydro-1H-Pyrrolizine Synthesis

| Azomethine Ylide Precursor | Dipolarophile | Product | Yield (%) | Reference |

| Isatin and L-proline | N-ethylmaleimide | Fused Pyrrolidinyl Spirooxindole | 94 | nih.gov |

| 1,3-diphenyl-2,2-methoxycarbonylaziridine | Benzaldehyde | Oxazolidine | High | nih.gov |

| Glycine (B1666218) ester and O-hydroxyarylaldehyde | 1,3-dienyl ester | Pyrrolidinochromene | Excellent | rsc.org |

Intramolecular cyclization reactions provide another powerful strategy for the synthesis of the hexahydro-1H-pyrrolizine core. These reactions involve the formation of a cyclic structure from a linear precursor that contains all the necessary atoms. A variety of cyclization strategies have been employed, including reductive amination, radical cyclization, and ring-closing metathesis.

For example, a common approach involves the construction of a linear precursor containing a pyrrolidine ring and a side chain with a suitable functional group. This precursor can then undergo intramolecular cyclization to form the bicyclic hexahydro-1H-pyrrolizine system. The stereochemistry of the final product can be controlled by the stereochemistry of the starting materials and the reaction conditions.

A notable example is the synthesis of (+)-hyacinthacine C3, where a key step involves an iodine-mediated aminocyclization to form the pyrrolizidine (B1209537) core. rsc.org This strategy allows for the formation of the bicyclic ring system with the desired stereochemistry. rsc.org

Table 2: Examples of Intramolecular Cyclization Approaches in Hexahydro-1H-Pyrrolizine Synthesis

| Precursor | Reaction Type | Product | Key Features | Reference |

| L-mannose derived nitrone | Iodine-mediated aminocyclization | (+)-Hyacinthacine C3 | High syn-stereoselectivity | rsc.org |

| Enantiopure L-pyrroglutamic acid | Intramolecular cyclopropanation | (+)-3-epi-epohelmin | Regio- and stereoselective | researchgate.net |

| D-mannose derived nitrone | Intramolecular reductive amination | Hydroxymethyl-substituted hyacinthacines | Stereocenter control at C-5 | researchgate.net |

Multicomponent Reactions (MCRs) for Hexahydro-1H-Pyrrolizine Derivatives

Multicomponent reactions (MCRs) are one-pot reactions in which three or more reactants combine to form a single product that incorporates most of the atoms of the starting materials. nih.gov MCRs are highly efficient and atom-economical, making them attractive for the synthesis of complex molecules such as hexahydro-1H-pyrrolizine derivatives. researchgate.net These reactions offer several advantages over traditional multi-step syntheses, including reduced reaction times, lower costs, and less waste generation. researchgate.netnih.gov

The Petasis borono-Mannich (PBM) reaction is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to form a substituted amine. wikipedia.org This reaction has been successfully applied to the synthesis of a variety of heterocyclic compounds, including derivatives of hexahydro-1H-pyrrolizine. acs.orgnih.gov The PBM reaction is particularly useful for the synthesis of α-amino acids and their derivatives, which can serve as precursors for the construction of the pyrrolizidine core. wikipedia.orgorganic-chemistry.org

The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups, making it a versatile tool for diversity-oriented synthesis. nih.gov The stereochemical outcome of the PBM reaction can be controlled by using chiral amines, aldehydes, or catalysts, allowing for the synthesis of enantiomerically enriched products. nih.gov

Table 3: Applications of the Petasis Borono-Mannich Reaction

Mannich-type reactions are a class of three-component reactions that involve the aminoalkylation of a carbon nucleophile with an aldehyde and an amine. nih.gov These reactions have been widely used in the synthesis of nitrogen-containing compounds, including those with the hexahydro-1H-pyrrolizine skeleton. nih.gov

In a typical Mannich-type assembly process for the synthesis of pyrrolizidine derivatives, a suitable amine, aldehyde, and a component that can act as a nucleophile are combined in a one-pot reaction. This approach allows for the rapid construction of complex molecular scaffolds from simple and readily available starting materials. nih.gov The use of a 4-pentenoyl group as an activator and a readily-cleaved amine protecting group has been shown to be effective in a four-component Mannich-type assembly process. nih.gov This strategy has been used to generate libraries of fused, bicyclic scaffolds based on the 2-arylpiperidine subunit, which can be further elaborated to access novel polycyclic systems. nih.gov

Ring-Closing Metathesis (RCM) Strategies in Pyrrolizine Synthesis

Ring-closing metathesis (RCM) has become a powerful and widely used transformation in organic synthesis for the construction of cyclic and macrocyclic structures. orgsyn.orgorgsyn.org This reaction, often catalyzed by ruthenium-based complexes like Grubbs' catalysts, has been effectively applied to the synthesis of the pyrrolizine core. orgsyn.orgorganic-chemistry.org The strategy typically involves the cyclization of a suitably functionalized diallylamine (B93489) derivative. For instance, the RCM of N-Boc-diallylamine using a Grubbs catalyst provides a straightforward route to N-Boc-3-pyrroline, a key intermediate that can be further elaborated to the pyrrolizidine skeleton. orgsyn.orgorgsyn.org

The efficiency of RCM can be influenced by several factors, including catalyst selection, solvent, temperature, and substrate concentration. orgsyn.orgorgsyn.org Second-generation Grubbs catalysts often show higher activity and broader functional group tolerance compared to first-generation catalysts. organic-chemistry.org The use of continuous flow technology has also been explored to improve the efficiency and environmental footprint of RCM reactions in synthesizing pyrrole (B145914) derivatives, allowing for significantly reduced reaction times at elevated temperatures. rsc.org

Furthermore, RCM has been instrumental in more complex syntheses, such as the tandem RCM-transannular cyclization approach to polyhydroxylated pyrrolizidine alkaloids like (+)-australine. acs.org In this methodology, a diene precursor undergoes RCM to form a larger azacyclooctene ring, which is then induced to cyclize across the ring to form the characteristic 5-5 fused pyrrolizidine system. acs.org This highlights the versatility of RCM in constructing not just the initial ring but also in setting up precursors for subsequent key bond-forming events.

Table 1: Examples of RCM in Pyrrolizine-related Synthesis

| Precursor | Catalyst | Product | Key Feature | Reference |

|---|---|---|---|---|

| N-Boc-diallylamine | Grubbs' Catalyst (1st Gen) | N-Boc-3-pyrroline | Fundamental pyrroline (B1223166) synthesis | orgsyn.org |

| Epoxy-derived diene | Grubbs' Catalyst | Azacyclooctene intermediate | Tandem RCM-transannular cyclization for polyhydroxylated alkaloids | acs.org |

| Enyne with nucleophilic nitrogen | Grubbs' Catalyst (1st & 2nd Gen) | Chiral pyrrolidine derivatives | Ring-closing enyne metathesis (RCEM) | organic-chemistry.org |

| Functionalized diene | Ruthenium-catalyst | 2,5-Dihydro-1H-pyrrole-3-carboxylate | Continuous flow synthesis | rsc.org |

Catalytic Approaches to Pyrrolizine Core Formation

Beyond metathesis, various other catalytic methods have been developed to efficiently assemble the pyrrolizine framework, offering alternative pathways that can be highly stereoselective.

Organocatalysis, which utilizes small organic molecules to catalyze reactions, has emerged as a powerful tool in asymmetric synthesis, complementing metal-catalyzed transformations. acs.orgresearchgate.net Several organocatalytic strategies have been successfully developed for the enantioselective synthesis of the hexahydropyrrolizine core. acs.orgresearchgate.net

One notable approach involves a one-pot, multi-reaction sequence starting from simple precursors like glycine esters. acs.orgresearchgate.net For example, an enantioselective organocatalytic synthesis of the hexahydropyrrolizine core structure was achieved through a combination of organocatalytic reactions, demonstrating the power of this method to build complexity rapidly. acs.orgresearchgate.net Another strategy employs cascade reactions, such as the conjugate addition-aldol reaction of pyrroles with α,β-unsaturated aldehydes. nih.gov This method, catalyzed by a diarylprolinol silyl (B83357) ether, allows for the highly enantio- and diastereoselective construction of functionalized chiral pyrrolizines bearing three contiguous stereocenters. nih.gov Similarly, functionalized pyrrolizidines can be synthesized with high enantioselectivity (93–97% ee) through a six-step reaction sequence that can be performed with only a single purification step, showcasing the efficiency of a "pot-economy" strategy. rsc.org

Transition metal catalysis provides a diverse and efficient toolkit for the formation of heterocyclic systems like the pyrrolizine core. A variety of metals, including rhodium, platinum, and iridium, have been employed in cyclization reactions. acs.orgnih.govnih.gov

Iridium-catalyzed cyclization reactions are particularly noteworthy. For instance, a heterogeneous iridium-complex-catalyzed reaction of 2,3-dihydroisoxazoles with alkenes has been developed to produce substituted pyrrolidines and pyrroles, which are precursors to the pyrrolizine system. nih.gov This method is advantageous as the catalyst can be recycled and reused multiple times without significant loss of activity. nih.gov Iridium catalysts are also known to facilitate C-H activation, a powerful strategy for forming C-C or C-N bonds by functionalizing otherwise inert C-H bonds. youtube.com While direct iridium-catalyzed cyclization to form the hexahydro-1H-pyrrolizine core is a specific application, the broader utility of iridium in synthesizing the constituent pyrrolidine and pyrrole rings is well-established. nih.gov Other metals, such as rhodium, have been used to catalyze the C–H activation and cyclization of pyrroles to access fused heterocyclic systems. acs.org

Stereoselective and Asymmetric Synthesis of Hexahydro-1H-Pyrrolizine Structures

The biological activity of pyrrolizidine alkaloids is often highly dependent on their stereochemistry. Therefore, the development of stereoselective and asymmetric synthetic methods is of paramount importance for accessing specific, biologically active isomers of compounds like hexahydro-1H-pyrrolizin-1-amine. nih.govacs.org

Diastereoselective Synthetic Pathways

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters created in a single reaction. Numerous strategies have been developed to achieve high diastereoselectivity in the synthesis of the pyrrolizidine skeleton.

Key approaches often rely on intramolecular cyclization reactions where the stereochemistry of the starting material dictates the stereochemical outcome of the product. For example, the stereoselective synthesis of pyrrolizidine alkaloids has been achieved using an intermolecular carbenoid displacement reaction as a key step. rsc.org Another powerful method is the [3+2] annulation reaction between a chiral α-amino aldehyde and a silyl-containing component, which proceeds with high stereoselectivity to form a substituted pyrrolidine ring that is then converted to the bicyclic system. nih.gov The stereochemistry of the final pyrrolizidine product is controlled by the chirality of the initial amino aldehyde. nih.gov

Furthermore, organocatalytic cascade reactions, such as the conjugate addition-aldol cyclization of pyrroles with α,β-unsaturated aldehydes, have demonstrated excellent diastereoselectivity, often exceeding a 20:1 diastereomeric ratio. nih.gov Similarly, a catalytic, enantioselective [6 + 2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes produces highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols with three contiguous stereocenters, also with high diastereoselectivity. nih.gov

Enantioselective Methodologies for this compound and its Analogues

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is crucial for pharmaceutical applications where often only one enantiomer is biologically active.

Organocatalysis has proven to be a particularly fruitful area for the development of enantioselective syntheses of the pyrrolizine core. acs.orgresearchgate.netnih.gov An enantioselective organocatalytic one-pot synthesis of the hexahydropyrrolizine core has been realized starting from readily available glycine esters, achieving high enantiomeric excess. acs.orgresearchgate.net This approach combines several different organocatalytic reactions in a single pot. acs.orgresearchgate.net

Cascade reactions catalyzed by chiral organocatalysts are also highly effective. The organocatalytic cascade conjugate addition-aldol reaction of pyrroles with α,β-unsaturated aldehydes affords highly functionalized chiral pyrrolizines with excellent enantioselectivities (90-98% ee). nih.gov Another efficient method for the enantioselective synthesis of tetrahydro-1H-pyrrolizin-3(2H)-ones starts from α,β-unsaturated aldehydes and proceeds through a sequence of reactions including asymmetric Michael addition, achieving high enantioselectivities of 93–97% ee. rsc.org Additionally, a BINOL-phosphoric acid catalyzed [6+2] cycloaddition provides direct access to highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols with good yields and high enantioselectivity. nih.gov

Table 2: Comparison of Enantioselective Methodologies

| Methodology | Catalyst Type | Key Transformation | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| One-Pot Synthesis | Organocatalyst (Chiral Phase Transfer Catalyst) | Asymmetric conjugate addition | High | acs.orgresearchgate.net |

| Cascade Reaction | Organocatalyst (Diarylprolinol silyl ether) | Conjugate addition-aldol | 90-98% | nih.gov |

| Pot-Economy Sequence | Organocatalyst | Asymmetric Michael addition | 93-97% | rsc.org |

| [6+2] Cycloaddition | Organocatalyst (Chiral BINOL-phosphoric acid) | Cycloaddition of 2-methide-2H-pyrroles | High | nih.gov |

Synthetic Routes to Pyrrolizidine Alkaloid Necine Bases Utilizing Hexahydro-1H-Pyrrolizine Intermediates

Hexahydro-1H-pyrrolizine derivatives are crucial intermediates in the synthesis of necine bases, the core structural component of pyrrolizidine alkaloids (PAs). wikipedia.orgnih.gov PAs are a large group of naturally occurring compounds known for their biological activities. nih.gov The synthesis of these complex natural products often relies on the stereocontrolled construction of the pyrrolizidine nucleus.

A general strategy for the synthesis of pyrrolizidine alkaloids begins with a suitably functionalized pyrrole derivative. researchgate.net Key steps often include diastereoselective dihydroxylation, inversion of stereochemistry at the ring junction, and ring closure to form the bicyclic system. researchgate.net For example, N-Boc pyrrole can be converted to a 2,5-dihydropyrrole intermediate, which then undergoes further transformations to yield various naturally occurring pyrrolizidines. researchgate.net

The biosynthesis of necine bases in plants starts from amino acids like arginine and ornithine, leading to the formation of homospermidine. wikipedia.orgnih.gov Enzymatic oxidation and cyclization then produce the pyrrolizidine-1-carbaldehyde, a key intermediate that is subsequently reduced to 1-hydroxymethylpyrrolizidine, a basic necine structure. wikipedia.orgnih.gov Laboratory syntheses often mimic these biosynthetic pathways, albeit with chemical reagents.

The structural diversity of necine bases arises from further modifications such as hydroxylation, desaturation, and epoxidation. nih.gov These modifications are crucial for the biological activity of the resulting pyrrolizidine alkaloids. The esterification of the necine base with necic acids, which are also biosynthesized through various metabolic pathways, completes the formation of the final PA. nih.govencyclopedia.pub

The table below outlines a generalized synthetic approach to necine bases.

| Starting Material | Key Intermediates | Key Reactions | Final Product Class | Reference |

| N-Boc pyrrole | 2,5-Dihydropyrrole derivatives | Dihydroxylation, Hydroboration, Ring closure | Polyhydroxylated pyrrolizidine alkaloids | researchgate.net |

| Cyclic nitronates | Pyrrolo[1,2-b] nih.govoxazine derivatives | [3+3]-Annulation, Ring contraction | Stereochemically complex amino alcohols | acs.org |

| Open-chain precursors | Dihydropyrrole derivatives | Enzymatic desymmetrization, Dihydroxylation | Hyacinthacine A2 | researchgate.net |

Structure Activity Relationship Sar and Structural Modification Studies of Hexahydro 1h Pyrrolizin 1 Amine Scaffolds

Design Principles for Hexahydro-1H-Pyrrolizine-Based Bioactive Agents

The fundamental design principle for using the hexahydro-1H-pyrrolizine scaffold lies in its function as a conformationally restricted core. This rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The bicyclic system allows for the precise projection of substituents into specific vectors in three-dimensional space, enabling tailored interactions with the pockets and surfaces of target proteins.

This scaffold is often employed as a dipeptide mimetic, particularly in the design of enzyme inhibitors. nih.gov For instance, in the development of DPP-4 inhibitors, the pyrrolizidine (B1209537) structure can mimic the N-terminal dipeptide (Proline or Alanine) of substrate peptides like glucagon-like peptide-1 (GLP-1). nih.gov The amine or other functional groups on the scaffold can form key interactions, such as hydrogen bonds or salt bridges, with amino acid residues in the enzyme's active site.

Furthermore, the pyrrolizine framework is a common structural motif in naturally occurring alkaloids and has been identified in potent compounds like Mitomycin-C, which has both antibiotic and anticancer properties. researchgate.net This has inspired the design of synthetic pyrrolizine derivatives for chemotherapeutic applications, where different positions on the scaffold are functionalized to optimize interactions with cancer-related targets, enhance cell permeability, or modulate physicochemical properties. researchgate.netresearchgate.net

Impact of Substituent Position and Nature on Biological Activity

The biological activity of hexahydro-1H-pyrrolizine derivatives can be dramatically altered by the placement and electronic properties of various substituents. Structure-activity relationship (SAR) studies have demonstrated that even minor modifications can lead to significant changes in potency and selectivity.

In the context of anticancer agents, substituents on phenyl rings attached to the pyrrolizine system play a critical role. nih.govnih.gov The position of a substituent on an attached phenyl ring can influence how the entire molecule binds to its target. Generally, para-substitution is favored as it can enhance target affinity, often by forming hydrogen bonds. nih.gov In contrast, meta-substitution may be used to fine-tune selectivity. nih.gov

Studies on pyrrolizine-5-carboxamides have shown that the electronic nature of these substituents is crucial. For instance, derivatives bearing an electron-donating methyl group exhibited the highest anti-inflammatory activity. nih.govfarmaceut.org For cytotoxicity against cancer cell lines, a combination of substituents with opposing electronic effects on different phenyl rings within the same molecule was found to be preferable. nih.govfarmaceut.org The introduction of specific halogen atoms is also a common strategy. A spirooxindole derivative with a p-chloro substituent showed selective cytotoxicity against several cancer cell lines, while another with an o-fluoro group also demonstrated high cytotoxicity. nih.gov

The following table summarizes findings from SAR studies on various pyrrolizine derivatives, illustrating the impact of substituents on anticancer activity.

| Base Scaffold | Substituent(s) | Biological Target/Assay | Activity (IC₅₀) | Citation |

| Spirooxindole Pyrrolizidine | p-bromophenyl | Breast Cancer Cells | 15.49 ± 0.04 µM | nih.gov |

| Spirooxindole Pyrrolizidine | p-chloro | Leukemia, Colon, Prostate, Renal Cancer Cells | Selective Cytotoxicity | nih.gov |

| Spirooxindole Pyrrolizidine | o-fluoro | A549 Lung Cancer Cells | 3.48 ± 1.32 µM | nih.gov |

| Pyrrolizine-5-carboxamide | R¹=p-tolyl, R²=4-hydroxybenzylidene | MCF-7, A2780, HT29 Cancer Cells | 0.30 - 0.92 µM | nih.govfarmaceut.org |

| Pyrrolizine-5-carboxamide | R¹=p-chlorophenyl, R²=4-hydroxybenzylidene | MCF-7 Breast Cancer Cells | 0.08 µM | nih.govfarmaceut.org |

Stereochemical Influences on Pharmacological Profiles

The hexahydro-1H-pyrrolizine scaffold contains multiple stereocenters, and the specific three-dimensional arrangement of these centers is a critical determinant of pharmacological activity. Biological systems, particularly enzyme active sites and receptors, are chiral environments. As a result, different stereoisomers of a drug candidate often exhibit vastly different potencies, selectivities, and metabolic profiles.

SAR studies focusing on stereochemistry have shown that modifications to the spatial arrangement of substituents can profoundly affect inhibitory properties. nih.govmdpi.com For example, in related aza-1-bicyclo[3.3.0]octane systems, which share a similar bicyclic core, the trans diastereoisomer was found to have more significant anticonvulsant effects than the corresponding cis isomer, highlighting the importance of the relative orientation of substituents. researchgate.net

This principle is particularly evident in the development of enzyme inhibitors. The specific stereochemistry of (+)-Laburnine, also known as (1S-cis)-Hexahydro-1H-pyrrolizine-1-methanol, has been identified and studied, underscoring the focus on single, defined isomers in drug development. nih.gov For inhibitors of dipeptidyl peptidase IV (DPP-4), achieving the correct stereochemical configuration is essential for fitting into the enzyme's active site and establishing the necessary binding interactions. A series of diprolyl nitriles were developed as potent DPP-4 inhibitors, with their activity being highly dependent on the stereochemistry of the substituted pyrrolidine (B122466) rings that make up the structure. researchgate.net While specific comparative data for hexahydro-1H-pyrrolizin-1-amine itself is limited in the provided results, the principles from these closely related scaffolds strongly indicate that stereochemistry is a pivotal factor in its pharmacological profile.

Elucidation of Structure-Activity Relationship Models for Novel Derivatives

To rationalize observed SAR data and predict the activity of new compounds, researchers frequently employ computational modeling techniques. These models provide insight into the molecular interactions between the hexahydro-1H-pyrrolizine derivatives and their biological targets.

Molecular Docking is a widely used method to predict the binding mode and affinity of a molecule within the active site of a target protein. Docking studies have been used to understand how inhibitors position themselves and which residues they interact with. For instance, docking of inhibitors into an enzyme active site can reveal key hydrogen bonds or hydrophobic interactions. nih.gov In one study on related inhibitors, a significant correlation was found between the calculated binding energy (ΔG) from docking and the experimentally observed inhibitory activity, demonstrating the predictive power of such models. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can identify the key physicochemical properties (e.g., electronic, steric, hydrophobic) that govern activity. For example, QSAR models have been developed to predict the inhibition of cytochrome P450 enzymes, achieving high accuracy and providing insights such as how the presence of hydrophobic groups can favor inhibition. nih.gov

Molecular Dynamics (MD) simulations can be used to study the stability of a ligand-protein complex over time. After docking a compound into a target, an MD simulation can reveal how the binding pose is maintained or changes, providing a more dynamic picture of the interaction than static docking alone. nih.gov These computational approaches are integral to modern drug design, allowing for the rational optimization of lead compounds based on the hexahydro-1H-pyrrolizine scaffold, thereby accelerating the discovery of novel therapeutic agents.

Pharmacological and Biological Activity Investigations of Hexahydro 1h Pyrrolizin 1 Amine Derivatives

Anticancer and Antitumor Potentials of Pyrrolizine Derivatives

A substantial body of research has demonstrated the anticancer potential of various pyrrolizine-based compounds against several cancer cell lines. pharaohacademy.comresearchgate.net The versatility of the pyrrolizine scaffold allows for the synthesis of substituted, fused, and spiro-pyrrolizine derivatives, many of which exhibit notable antitumor activity. pharaohacademy.com

In Vitro Cytotoxicity Assessments on Cancer Cell Lines

The cytotoxic effects of novel pyrrolizine derivatives have been evaluated against a range of human cancer cell lines. For instance, a series of newly synthesized pyrrolizine derivatives demonstrated significant cytotoxic activity against breast (MCF-7), colon (HCT116), and liver (HEPG2) cancer cell lines. nih.gov Notably, some compounds exhibited highly potent activity against the MCF-7 cell line, with IC50 values ranging from 8 to 194 nM/ml. nih.gov One particular derivative, compound 8c, was identified as the most active against MCF-7 cells with an IC50 of 8.6 nM/ml. nih.gov Another compound, 8b, showed the best activity against both HCT116 and HEPG-2 cell lines, with IC50 values of 26.5 and 12.3 nM/ml, respectively. nih.gov

Similarly, other studies have reported the dose- and time-dependent cytotoxic activity of pyrrole (B145914) derivatives against various tumor cell lines, including LoVo (colon), MCF-7 (breast), and SK-OV-3 (ovary). nih.gov For example, treatments with certain pyrrole compounds for 24 and 48 hours led to a dose- and time-dependent increase in cell lysis. nih.gov Specifically, against the LoVo colon cancer cell line, all tested pyrroles decreased cell viability at a concentration of 6.25 μM for 24 hours. nih.gov

Furthermore, novel pyrrolizine-5-carboxamide derivatives have been assessed for their cytotoxicity against MCF-7, A2780, and HT29 cancer cell lines. scispace.com Compounds 4b and 5b, in particular, displayed high anticancer activity with IC50 values in the range of 0.30–0.92 µmol L–1 against the three cell lines. scispace.com Another compound, 4c, was found to be the most active against MCF-7 cells with an IC50 of 0.08 µmol L–1. scispace.com

The table below summarizes the in vitro cytotoxicity data for selected pyrrolizine derivatives.

| Derivative | Cancer Cell Line | IC50 Value |

| Compound 8c | Breast (MCF-7) | 8.6 nM/ml |

| Compound 8b | Colon (HCT116) | 26.5 nM/ml |

| Compound 8b | Liver (HEPG2) | 12.3 nM/ml |

| Compound 4b | Breast (MCF-7), Ovarian (A2780), Colon (HT29) | 0.30–0.92 µmol L–1 |

| Compound 5b | Breast (MCF-7), Ovarian (A2780), Colon (HT29) | 0.30–0.92 µmol L–1 |

| Compound 4c | Breast (MCF-7) | 0.08 µmol L–1 |

Mechanisms of Antitumor Action (e.g., DNA Interaction, Apoptosis Induction)

The antitumor effects of pyrrolizine derivatives are mediated through various mechanisms. One of the primary mechanisms is the alkylation of DNA, which disrupts DNA replication and transcription, ultimately leading to cell death. pharaohacademy.com Some pyrrolizine-based compounds are known to cross-link DNA, further inhibiting cancer cell proliferation. nih.gov

Another significant mechanism is the induction of apoptosis, or programmed cell death. researchgate.netnih.gov For example, certain pyrrolo[2,3-d]pyrimidine derivatives have been shown to induce apoptosis through the intrinsic pathway, as evidenced by the activation of caspases and changes in the expression of pro-apoptotic and anti-apoptotic proteins. nih.goveurekaselect.com Western blot analysis has demonstrated that these compounds can reduce the expression of the anti-apoptotic protein Bcl-2 and enhance the expression of the pro-apoptotic protein Bax, leading to the activation of caspase-9 and caspase-3. nih.gov This cascade of events ultimately results in the cleavage of PARP, a key protein involved in DNA repair, and the execution of apoptosis. nih.gov Flow cytometry data has also confirmed that these compounds can cause cell cycle arrest at different stages and increase the percentage of late apoptotic cells. nih.goveurekaselect.com

Furthermore, some pyrrolizine derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell growth and survival, such as cyclooxygenase (COX) and oncogenic kinases. pharaohacademy.com For instance, some derivatives have been identified as inhibitors of EGFR tyrosine kinase, a key player in many cancers. nih.gov Docking studies have shown that these compounds can bind to the ATP binding site of EGFR tyrosine kinase, and their inhibitory activity against this enzyme has been confirmed experimentally. nih.gov

Antileukemic Activity Studies

Several studies have specifically investigated the antileukemic potential of pyrrolizine derivatives. A series of 5-substituted 2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine diesters demonstrated significant in vivo antileukemic activity in a P-388 murine leukemia assay. nih.gov One of the bis(carbamate) derivatives, 1d, was able to produce "cures" at dose levels as low as 12.5 mg/kg, while another derivative, 1q, showed potent activity at doses as low as 0.78 mg/kg. nih.gov Additionally, the bis(N-methylcarbamate) 1d and the diacetate li showed a modest level of in vivo antileukemic activity in the L1210 assay. nih.gov

Further research into 5-thienyl- or 5-(2-furyl)-2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine bis(alkylcarbamates) and their derivatives has also been conducted to evaluate their antileukemic activity. acs.org While the specific results are not detailed in the provided abstract, the study highlights the continued interest in this class of compounds for leukemia treatment. The pyrrolizine scaffold is considered a promising starting point for the development of new antileukemic agents. researchgate.net

Antimalarial Activity Studies of Pyrrolizidinylmethyl Derivatives

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has created an urgent need for new antimalarial agents. nih.gov Pyrrolizidine (B1209537) derivatives have shown promise in this area.

Two pyrrolizidinylalkyl derivatives of 4-amino-7-chloroquinoline, designated MG2 and MG3, have been synthesized and evaluated for their antimalarial activity. nih.gov Both compounds demonstrated excellent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov Furthermore, they exhibited significant efficacy in a Plasmodium berghei mouse model of infection. nih.gov Importantly, these compounds showed low toxicity against mammalian cells, suggesting a favorable therapeutic window. nih.gov

The table below presents the in vitro antimalarial activity of selected pyrrolizidinylmethyl derivatives.

| Compound | P. falciparum Strain | Activity |

| MG2 | Chloroquine-sensitive | Excellent |

| MG2 | Chloroquine-resistant | Excellent |

| MG3 | Chloroquine-sensitive | Excellent |

| MG3 | Chloroquine-resistant | Excellent |

Efficacy against Leishmania Species and other Parasitic Targets

Leishmaniasis, a neglected tropical disease, is another area where pyrrolizidine-related compounds are being investigated. nih.gov The current treatments for leishmaniasis are limited by toxicity and developing resistance. nih.gov

Research has shown that some synthetic peroxides, which share structural similarities with certain antimalarial compounds, exhibit activity against Leishmania species. researchgate.net A novel antileishmanial pyrazolopyrrolidinone chemotype has been discovered that is effective against the intracellular amastigote form of multiple Leishmania species with minimal toxicity to host cells. frontiersin.org Members of this series demonstrated high potency against visceral leishmaniasis, with some compounds having an EC50 of approximately 0.01 µM, while showing no harm to the host macrophage up to 10.0 µM. frontiersin.org

Furthermore, studies on artemisinin (B1665778) derivatives, which are potent antimalarials, have revealed their potential against Leishmania donovani parasites. nih.gov Certain analogue esters with 1,1'-biphenyl and thiophenyl moieties were found to be up to 30 times more potent than clinical artemisinins against L. donovani promastigotes. nih.gov

Antimicrobial Efficacy

The pyrrolizine scaffold has also been explored for its antimicrobial properties. A novel synthesized pyrrolizidine alkaloid, PA-1, was found to inhibit the growth of Escherichia coli and Staphylococcus aureus by damaging the cell membrane. pharaohacademy.com

Pyrazoline derivatives, which are structurally related to pyrrolizines, have also been evaluated for their antibacterial and antifungal activities. nih.gov The antimicrobial activities of these compounds were found to be in a wide range, with Minimum Inhibitory Concentration (MIC) values between 32-512 μg/mL. nih.gov While generally showing moderate activity, certain derivatives exhibited higher antibacterial activity against S. aureus and Enterococcus faecalis. nih.gov

A series of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines were synthesized and tested against four bacterial species: Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com Some of these compounds displayed moderate antibacterial activity against the tested strains. japsonline.com

The table below summarizes the antimicrobial activity of selected pyrrolizine and related derivatives.

| Compound/Derivative Class | Microbial Target | Activity (MIC/IZ) |

| PA-1 | Escherichia coli, Staphylococcus aureus | Growth inhibition via cell membrane damage |

| Pyrazoline derivatives | Various bacteria and fungi | MIC: 32-512 μg/mL |

| Pyrazolo[3,4-b]pyridines | Bacillus subtilis, Staphylococcus aureus | Moderate activity (IZ: 12-14 mm) |

| Thieno[2,3-b]pyridines | Bacillus subtilis, Staphylococcus aureus | Moderate activity (IZ: 12-14 mm) |

Antibacterial Spectrum and Potency

Pyrrolizidine alkaloids (PAs), a class of compounds to which hexahydro-1H-pyrrolizin-1-amine belongs, are secondary metabolites produced by plants as a defense mechanism against pathogens, herbivores, and insects. nih.gov Their antimicrobial properties have been the subject of various studies. Research has shown that PAs exhibit a range of effects, from mild to strong, against bacteria like E. coli and P. chrysogenum. nih.gov

A synthesized novel pyrrolizidine alkaloid, PA-1, demonstrated significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values between 0.0039 and 0.025 mg/mL. nih.gov It was particularly effective against S. aureus and E. coli, achieving complete eradication of these bacteria within 8 hours. nih.gov Furthermore, extracts from the propolis of Scaptotrigona aff. postica, which contain pyrrolizidine alkaloids, have shown activity against both Gram-positive and Gram-negative bacteria. nih.govbiorxiv.org The antibacterial action of alkaloids is often attributed to their ability to interfere with protein and nucleic acid synthesis in bacterial cells. nih.gov For instance, chelerythrine, another type of alkaloid, inhibits nucleic acid synthesis and cellular division. nih.gov

Studies on propolis from the stingless bee Tetragonisca fiebrigi also revealed antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi. biorxiv.org This aligns with the general observation that propolis tends to be more effective against Gram-positive bacteria. biorxiv.org The presence of pyrrolizidine alkaloids in the propolis of S. postica has been previously reported. biorxiv.org

The antibacterial potential of this compound itself is noted, with suggestions that it may bind to bacterial 16S ribosomal RNA, thereby inhibiting protein synthesis. biosynth.com

Antifungal and Antiviral Properties

Beyond their antibacterial effects, pyrrolizidine alkaloids and their derivatives have demonstrated notable antifungal and antiviral activities. nih.gov Alkaloids, in general, are recognized for their potential in developing antiviral therapies due to their ability to impede various stages of the viral life cycle, such as attachment, entry, and replication. nih.govmdpi.com

Crude ethanol (B145695) and hexane (B92381) extracts containing pyrrolizidine alkaloids have shown significant antiviral activity against Coxsackie virus, Poliomyelitis virus, and Measles at concentrations of 500 and 100 µg/ml. tandfonline.com Specific PAs, namely heliotrine (B1673042) and 7-angeloyl heliotrine, were active against Poliomyelitis, Vesicular stomatitis, Coxsackie, and Measles viruses at a concentration of 10 µg/ml. tandfonline.com Haliotridine derivatives have also been found to possess antiviral activity, though the effects can vary significantly between different PA compounds and viral pathogens. wikipedia.org Several PAs have demonstrated significant inhibition of the growth of viruses including coxsackie, poliomyelitis, measles, and vesicular stomatitis. wikipedia.org

The general mechanism of antiviral action for alkaloids can involve interfering with viral fusion to host cells, disrupting viral DNA or RNA synthesis, and inhibiting protein synthesis and assembly. nih.gov

Enzyme Inhibition Studies

The inhibitory effects of this compound derivatives on various enzymes have been a key area of investigation, revealing their potential as therapeutic agents.

Glycosidase Inhibition by Pyrrolizidine Alkaloids and Analogues

Polyhydroxy pyrrolizidine alkaloids are recognized as potent glycosidase inhibitors. nih.gov These alkaloids, structurally resembling the fusion of two pyrrolidine (B122466) rings, have been isolated from various plant sources, microorganisms, and occasionally insects. nih.gov

Australine, a tetrahydroxypyrrolizidine alkaloid from Castanospermum australe, was the first pyrrolizidine alkaloid identified as a glycosidase inhibitor and is a specific and potent inhibitor of amyloglucosidase. researchgate.netcabidigitallibrary.org Other pyrrolizidine alkaloids, such as R-5-C-(3-hydroxybutyl)-7-epi-australine and R-5-C-(1,3-dihydroxybutyl)hyacinthacine A1, have shown potent inhibition of yeast α-glucosidase. acs.orgnih.gov The latter also demonstrated strong inhibition of bacterial β-glucosidase. acs.orgnih.gov

The inhibitory activity of these alkaloids is of significant interest due to the crucial role of glycosidases in various biological processes, including digestion, glycoprotein (B1211001) processing, and lysosomal catabolism. acs.org This makes glycosidase inhibitors potential therapeutic agents for conditions like diabetes, obesity, and viral infections. acs.org

Table 1: Glycosidase Inhibition by Pyrrolizidine Alkaloids

| Alkaloid | Source | Inhibited Enzyme | IC50 Value | Reference |

| Australine | Castanospermum australe | Amyloglucosidase | Potent inhibitor | researchgate.netcabidigitallibrary.org |

| R-5-C-(3-hydroxybutyl)-7-epi-australine | Scilla peruviana | Yeast α-glucosidase | 6.6 µM | acs.orgnih.gov |

| R-5-C-(1,3-dihydroxybutyl)hyacinthacine A1 | Scilla peruviana | Yeast α-glucosidase | 6.3 µM | acs.orgnih.gov |

| R-5-C-(1,3-dihydroxybutyl)hyacinthacine A1 | Scilla peruviana | Bacterial β-glucosidase | 5.1 µM | acs.orgnih.gov |

Acetylcholinesterase (AChE) Inhibitory Activity

Several pyrrolizidine alkaloids have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. wikipedia.orgnih.govtandfonline.comtandfonline.comnih.gov The inhibition of AChE leads to an increase in acetylcholine (B1216132) levels in the synapse, a strategy employed in the treatment of Alzheimer's disease. nih.gov

Four pyrrolizidine alkaloids isolated from Echium confusum—7-O-angeloyllycopsamine N-oxide, echimidine (B1671080) N-oxide, echimidine, and 7-O-angeloylretronecine—all demonstrated moderate AChE inhibitory activity with IC50 values ranging from 0.276 to 0.769 mM. nih.govtandfonline.com These findings highlight the potential of PA derivatives in the management of neurological disorders. wikipedia.org

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Pyrrolizidine Alkaloids from Echium confusum

| Compound | IC50 (mM) | Reference |

| 7-O-angeloyllycopsamine N-oxide | 0.276 ± 0.018 | tandfonline.com |

| Echimidine N-oxide | 0.347 ± 0.007 | tandfonline.com |

| Echimidine | 0.397 ± 0.006 | tandfonline.com |

| 7-O-angeloylretronecine | 0.769 ± 0.030 | tandfonline.com |

Modulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are central to the inflammatory process, metabolizing arachidonic acid into prostaglandins (B1171923) and leukotrienes, respectively. researchgate.netnih.gov The modulation of these enzymes is a key strategy for anti-inflammatory therapies. researchgate.net

While direct studies on the modulation of COX and LOX enzymes by this compound are not extensively detailed in the provided results, the anti-inflammatory potential of pyrrolizidine alkaloids has been noted. For example, anacrotine, a PA from Crotalaria laburnifolia, has been shown to inhibit carrageenin-induced edema in rats. nih.gov This suggests that some PAs may exert their anti-inflammatory effects through the modulation of pathways involving COX and LOX enzymes. Further research is needed to elucidate the specific interactions of this compound derivatives with these enzymatic pathways.

Investigations into Neuropathic and Synaptic Transmission Modulation

The influence of pyrrolizidine alkaloids extends to the nervous system, with studies indicating their potential to modulate neuropathic conditions and synaptic transmission. nih.gov The basic unit of this transmission is the synapse, where chemical signals are passed between neurons. khanacademy.org

Computational analysis has predicted that pyrrolizidine alkaloids have a high probability of interacting with the muscarinic acetylcholine receptor M1. nih.gov Further molecular docking studies revealed that PAs bind to the same pocket as a known M1 antagonist, and in vitro assays confirmed that PAs can increase intracellular calcium levels. nih.gov This suggests that PAs may act as antagonists to the acetylcholine receptor M1, which could explain some of their observed neurotoxic effects. nih.gov

Furthermore, research into (1R,7AS)-hexahydro-1H-pyrrolizin-1-amine suggests its potential in treating neurological disorders like depression and anxiety by modulating dopaminergic and serotonergic pathways. Similarly, (1R,7AR)-hexahydro-1H-pyrrolizin-1-amine is believed to exert its effects by interacting with specific molecular targets and modulating neurotransmitter systems, particularly those involving dopamine (B1211576) and serotonin (B10506).

Serotonin Receptor System Interactions (e.g., 5-HT4, 5-HT2B, 5-HT7/5-HT3)

The pyrrolizine nucleus is a core structure in many biologically active compounds. pharaohacademy.com However, specific research detailing the direct interaction of this compound with serotonin (5-HT) receptor subtypes such as 5-HT4, 5-HT2B, 5-HT7, and 5-HT3 is not extensively available in published literature.

While direct binding data for this compound is scarce, the broader family of serotonin receptors is a critical target in neuropharmacology. The 5-HT3 receptor, a ligand-gated ion channel, and the 5-HT7 receptor, a G-protein-coupled receptor, are both implicated in modulating pain and other central nervous system processes. nih.gov The lack of selective ligands for many of these receptors, particularly the 5-HT7 subtype, has historically made it challenging to elucidate their precise physiological roles. nih.gov Investigations into other complex heterocyclic systems, such as hexahydro-dibenz[d,g]azecines, have shown affinities for dopamine and serotonin receptors, suggesting that complex nitrogen-containing scaffolds can interact with these targets. nih.gov However, this does not directly imply activity for the this compound core.

Selective Control of Chemical Synaptic Transmission Mechanisms

Research into derivatives of this compound indicates a potential role in neuromodulation. A patent describes a series of 7a-heterocycle substituted hexahydro-1H-pyrrolizine compounds designed for the purpose of controlling chemical synaptic transmission. dntb.gov.ua This suggests that modifications to the core pyrrolizine structure could yield compounds with activity at the synapse, potentially influencing neurotransmitter release, reuptake, or receptor interaction. The exploration of such derivatives points to the utility of the hexahydropyrrolizine scaffold in developing agents that can selectively influence neuronal communication, although the precise mechanisms for the specific amine compound are not detailed.

Anti-inflammatory and Analgesic Properties

The pyrrolizine scaffold is present in a number of compounds investigated for their anti-inflammatory and analgesic effects. pharaohacademy.com

Analgesic Activity: A US patent has identified certain hexahydropyrrolizine compounds as being useful for pain relief. google.com The patent covers 3-substituted hexahydropyrrolizines, indicating that derivatives of the core structure have been synthesized and screened for analgesic properties. For instance, hexahydro-3-phenyl-1H-pyrrolizine and its analogs were prepared and evaluated for their potential to relieve pain in mammals. google.com

Anti-inflammatory Activity: Studies on various pyrrolizidine alkaloids and synthetic pyrrolizine derivatives have demonstrated anti-inflammatory potential. pharaohacademy.comnih.govnih.gov One study isolated pyrrolizidine alkaloids, including madhumidine A, from the leaves of Madhuca pasquieri and evaluated their ability to inhibit nitric oxide production induced by lipopolysaccharides in macrophage cells, a common screen for anti-inflammatory effects. nih.gov Another investigation synthesized a series of N-aryl-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamides and tested them in a carrageenan-induced paw edema model in rats. nih.gov Several of these compounds showed significant anti-inflammatory activity, comparable to the reference drug diclofenac (B195802) sodium. nih.gov Furthermore, the most promising of these compounds exhibited a lower propensity for causing stomach ulcers than the standard drug. nih.gov

Table 1: Summary of Anti-inflammatory and Analgesic Investigations on Pyrrolizine Derivatives This table is generated based on data from multiple sources to illustrate the scope of research.

| Compound Class/Derivative | Investigated Activity | Model/Test System | Key Finding | Reference(s) |

|---|---|---|---|---|

| 3-Substituted Hexahydropyrrolizines | Analgesic | Patent claims for use in mammals | Compounds are potentially useful for relieving pain. | google.com |

| Pyrrolizidine Alkaloids from Madhuca pasquieri | Anti-inflammatory | Lipopolysaccharide-induced nitric oxide production in RAW264.7 cells | Isolated alkaloids were evaluated for anti-inflammatory activity. | nih.gov |

| N-aryl-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamides | Anti-inflammatory | Carrageenan-induced paw edema in rats | Certain derivatives showed remarkable activity relative to diclofenac sodium. | nih.gov |

| 4(1H)-Pyridinone Derivatives | Analgesic & Anti-inflammatory | Acetic acid-induced writhing and carrageenan paw edema | Compounds exhibited higher analgesic and anti-inflammatory activities than reference drugs. | nih.govnih.gov |

Studies on Genotoxicity and Hepatotoxicity within the Pyrrolizidine Alkaloid Class

This compound belongs to the pyrrolizidine alkaloid (PA) class of compounds. Many PAs, particularly those with a 1,2-unsaturated necine base, are well-documented for their toxic properties, primarily targeting the liver. mdpi.comnih.gov The saturated platynecine-type PAs are generally considered non-toxic, whereas the unsaturated retronecine, heliotridine, and otonecine (B3428663) types are associated with toxicity. nih.gov

The toxicity of these PAs is not direct but requires metabolic activation within the liver. mdpi.comnih.gov This bioactivation is a multi-step process catalyzed primarily by cytochrome P450 (CYP450) monooxygenases. nih.govresearchgate.net

Mechanism of Toxicity:

Metabolic Activation: In the liver, CYP450 enzymes oxidize the PA, converting it into a highly reactive pyrrolic ester, also known as a dehydropyrrolizidine alkaloid (dehydro-PA). nih.govresearchgate.net

Formation of Reactive Metabolites: These dehydro-PAs are potent electrophiles. They can be further hydrolyzed to form a secondary, more stable, but still reactive metabolite called (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). mdpi.comnih.gov

Adduct Formation: The reactive dehydro-PAs and DHP can bind covalently to cellular macromolecules, including proteins and nucleic acids. This results in the formation of pyrrole-protein adducts and DNA adducts. researchgate.netnih.govarizona.edu This binding impairs the function of essential proteins and damages genetic material. nih.gov

Cellular Damage and Toxicity: The formation of these adducts is a key initiating event leading to cellular dysfunction and death. In the liver, this manifests as hepatotoxicity, often presenting as hepatic sinusoidal obstruction syndrome (HSOS). researchgate.net The genotoxic effects, stemming from DNA adduct formation and DNA cross-linking, can lead to mutations, chromosomal aberrations, and carcinogenicity. nih.govarizona.edutandfonline.com The signature mutation often observed is a G:C to T:A transversion. nih.gov

This genotoxic mechanism is considered to be a general pathway for the tumorigenicity of most carcinogenic PAs. mdpi.com

Table 2: Mechanistic Steps in Pyrrolizidine Alkaloid (PA) Toxicity This table outlines the generally accepted mechanism for the toxicity of unsaturated PAs.

| Step | Process | Key Molecules/Enzymes Involved | Cellular Consequence | Reference(s) |

|---|---|---|---|---|

| 1 | Bioactivation | Parent Pyrrolizidine Alkaloid, Cytochrome P450 (CYP450) | Conversion of inert PA to a reactive intermediate. | nih.govresearchgate.netbohrium.com |

| 2 | Formation of Pyrrolic Esters | Dehydropyrrolizidine Alkaloids (dehydro-PAs) | Generation of highly electrophilic compounds. | nih.govresearchgate.net |

| 3 | Adduct Formation | dehydro-PAs, DHP, Cellular Proteins, DNA | Covalent binding to macromolecules, forming pyrrole-protein and DHP-derived DNA adducts. | mdpi.comresearchgate.netarizona.edu |

| 4 | Genotoxicity & Cytotoxicity | DNA Adducts, DNA Cross-links, Protein Adducts | Mutations, chromosomal aberrations, impaired protein function, cell death, leading to hepatotoxicity and cancer. | researchgate.netnih.govtandfonline.com |

Computational and Theoretical Chemistry Approaches in Hexahydro 1h Pyrrolizin 1 Amine Research

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of one molecule when bound to a second. This is crucial for understanding potential biological targets and mechanisms of action. For the pyrrolizidine (B1209537) alkaloid class of compounds, docking studies have been instrumental in identifying potential interactions with biological receptors.

For instance, a 2024 study investigated the interaction of several pyrrolizidine alkaloids with the muscarinic acetylcholine (B1216132) receptor M1 (CHRM1). nih.gov Using molecular docking, researchers calculated the binding affinities of PAs like lycopsamine, lasiocarpine, monocrotaline, and riddelliine, comparing them to the known antagonist pirenzepine. nih.govresearchgate.net The results indicated that these PAs bind to the same pocket as pirenzepine, suggesting a potential antagonistic action. nih.gov This type of study provides a framework for how hexahydro-1H-pyrrolizin-1-amine could be screened against various receptors to predict its pharmacological profile.

In another study, hybrids of pyrrolizine/indolizine with non-steroidal anti-inflammatory drugs (NSAIDs) were designed and their interactions with cyclooxygenase (COX-1 and COX-2) enzymes were evaluated through molecular docking. mdpi.com The study revealed that these hybrid molecules exhibited significant binding affinities, often greater than the parent NSAIDs. mdpi.com The docking poses identified key hydrogen bonds and hydrophobic interactions within the active sites of the COX enzymes. mdpi.com

While specific docking data for this compound is not available, the table below, derived from studies on related PAs, illustrates the type of data generated from such computational experiments.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues (Examples) |

| Lasiocarpine | Muscarinic Acetylcholine Receptor M1 | -8.1 | Not specified |

| Lycopsamine | Muscarinic Acetylcholine Receptor M1 | -7.1 | Not specified |

| Monocrotaline | Muscarinic Acetylcholine Receptor M1 | -7.2 | Not specified |

| Riddelliine | Muscarinic Acetylcholine Receptor M1 | -7.5 | Not specified |

| Pirenzepine (Control) | Muscarinic Acetylcholine Receptor M1 | -8.2 | Not specified |

| Pyrrolizine-NSAID Hybrid 8a | COX-2 | Not specified | Arg120, Ser353 |

| Pyrrolizine-NSAID Hybrid 8e | COX-2 | Not specified | His90, Leu352, Arg513, Gly526 |

Data compiled from studies on various pyrrolizidine alkaloids and their derivatives. nih.govmdpi.com

These examples underscore the potential of molecular docking to elucidate the binding modes of this compound with various biological targets, thereby guiding the design of new derivatives with specific activities.

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the intrinsic properties of molecules, such as their electronic structure, stability, and reactivity, without the need for experimental data.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It provides valuable information about molecular orbitals, charge distribution, and reaction pathways.

A notable application of DFT in the study of pyrrolizidine alkaloids is the elucidation of fragmentation patterns in mass spectrometry. researchgate.net For retronecine, a common necine base of PAs, DFT calculations were used to rationalize its electron ionization mass spectrum. The calculations helped to identify the structures of fragment ions and the transition states connecting them, revealing a dissociation process that includes the aromatization of one of the rings. researchgate.net This kind of analysis is crucial for identifying and characterizing PAs in complex mixtures.

Furthermore, DFT can be used to predict the reactivity of molecules by calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. While specific DFT studies on the electronic structure of this compound are lacking, such calculations would be invaluable for predicting its reactivity in various chemical environments. For example, DFT calculations on bicyclo[1.1.1]pentane derivatives have been used to compute molecular electrostatic potentials, which are useful for understanding and predicting non-covalent interactions. researchgate.netnih.gov

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of a molecule is critical to its function. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. The pyrrolizidine nucleus can exist in different puckered conformations, often described as exo- and endo-buckled. acs.org

A molecular mechanics (MM) study on senecionine, a macrocyclic pyrrolizidine alkaloid, systematically generated and minimized potential conformations of its macrocyclic ring. acs.org The analysis revealed that several conformations are readily accessible at room temperature in solution, which contrasts with the solid state where many related PAs show nearly identical conformations. acs.org This highlights the flexibility of the pyrrolizidine system and the importance of considering multiple conformations when studying its biological activity.

The stereochemistry of this compound, with its multiple chiral centers, is a key determinant of its properties. Computational methods can be used to predict the relative stabilities of different stereoisomers and to understand how stereochemistry influences receptor binding and reactivity.

Analysis of Non-Covalent Interactions, including Hydrogen Bonding

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-stacking, are fundamental to molecular recognition, crystal packing, and the stabilization of protein-ligand complexes.

The primary amine group and the tertiary nitrogen atom in this compound are capable of acting as both hydrogen bond donors and acceptors. The nature and geometry of these interactions can be studied through both experimental methods, like X-ray crystallography, and computational analyses.

Computational methods can further dissect these interactions. For example, Hirshfeld surface analysis and DFT calculations have been used to characterize and quantify non-covalent interactions in various bicyclic systems. researchgate.netnih.gov These methods can provide quantitative data on the strength and nature of interactions, such as electrostatic, dispersion, and exchange forces. beilstein-journals.org In a study of pyrrol-2-yl derivatives, it was shown that despite the presence of chlorine atoms, hydrogen bonds of the N-H⋯O type were the most significant interactions stabilizing the crystal structure. mdpi.com

The table below summarizes the types of non-covalent interactions that could be anticipated for this compound based on studies of related compounds.

| Interaction Type | Potential Role in this compound |

| N-H···O/N Hydrogen Bond | The primary amine can act as a hydrogen bond donor to acceptor atoms on other molecules or receptor sites. |

| C-H···N/O Hydrogen Bond | Weaker C-H bonds on the pyrrolizidine ring can act as donors to acceptor atoms. |

| N···H-O/N Hydrogen Bond | The lone pairs on the nitrogen atoms can act as hydrogen bond acceptors. |

| van der Waals Interactions | Contribute to the overall stability of molecular complexes and crystal packing. |

Understanding these non-covalent interactions is essential for predicting the crystal structure of this compound and its derivatives, as well as for rationalizing their binding affinity and selectivity for biological targets.

Advanced Applications and Future Research Directions for Hexahydro 1h Pyrrolizin 1 Amine

Hexahydro-1H-Pyrrolizin-1-amine as a Synthetic Precursor for Complex Natural Products and Bioactive Compounds

The rigid, stereochemically rich structure of the hexahydro-1H-pyrrolizine skeleton makes it an ideal starting point for the asymmetric synthesis of complex natural products, particularly pyrrolizidine (B1209537) alkaloids. While direct synthesis from this compound is one possible route, related precursors sharing the same core, such as those with hydroxyl or carbonyl functionalities at the C-1 position, are frequently employed intermediates in the total synthesis of these intricate molecules. clockss.org

Synthetic chemists have developed numerous strategies to access these natural products, often involving a common precursor that can be diversified to yield multiple targets. clockss.org For example, the necine bases platynecine and turneforcidine, which are diastereomeric diols, have been the focus of many synthetic efforts due to their structural complexity and biological relevance. clockss.org Syntheses often begin with the construction of the core bicyclic ring system, which is then elaborated to introduce the required stereocenters and functional groups. clockss.org One notable approach involved a sulfenocycloamination reaction to construct the pyrrolizidine core, which was then converted into (±)-turneforcidine. clockss.org Another strategy allowed access to both (±)-turneforcidine and (±)-platynecine from a single, common intermediate, showcasing the synthetic versatility of the scaffold. clockss.org

The table below summarizes key natural products built upon the hexahydro-1H-pyrrolizine scaffold.

| Natural Product | Biological Significance | Synthetic Relevance of the Scaffold |

| Platynecine | A necine base, forming the core of many pyrrolizidine alkaloids. clockss.org | Synthesized via reduction of lactone intermediates derived from the pyrrolizidine core. clockss.org Macrocyclic diester analogues have also been prepared. rsc.org |

| Turneforcidine | An epimer of platynecine, also a key component of various natural alkaloids. clockss.org | Multiple total syntheses have been achieved using the pyrrolizidine framework, for instance, via sulfenocycloamination reactions. clockss.org |

| Alexine | A polyhydroxylated pyrrolizidine alkaloid that acts as a potent glycosidase inhibitor with potential antiviral activity. nih.gov | Syntheses utilize chiral precursors to build the functionalized pyrrolizidine skeleton, demonstrating stereocontrolled transformations. nih.gov |

This table is based on data from references clockss.orgrsc.orgnih.gov.

Development of Novel Therapeutic Agents Based on the Hexahydro-1H-Pyrrolizine Scaffold

The pyrrolizine scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. researchgate.netnih.gov This has spurred extensive research into developing novel therapeutic agents based on this core. A particularly fruitful area of investigation has been in oncology, where numerous pyrrolizine derivatives have demonstrated significant anticancer activity. pharaohacademy.comnih.gov

These synthetic derivatives often act by inducing apoptosis (programmed cell death) in cancer cells and can cause cell cycle arrest, thereby halting proliferation. researchgate.netnih.gov For instance, certain novel pyrrolizine-5-carboxamides have shown exceptionally high potency against breast cancer (MCF-7) cell lines, with one compound exhibiting an IC₅₀ value of 0.01 µM and arresting the cell cycle in the G2/M phase. researchgate.net Other studies have identified spiro-pyrrolizine derivatives with potent activity against ovarian carcinoma (SK-OV-3) and leukemia (CCRF-CEM) cells. researchgate.net The versatility of the scaffold allows for the creation of hybrid molecules, such as combining the pyrrolizine core with NSAIDs like ibuprofen, to generate compounds with unique cytotoxic profiles. nih.govmdpi.com

The following table details the research findings for several pyrrolizine-based therapeutic candidates.

| Compound Class | Target Cancer Cell Line(s) | Key Findings & IC₅₀ Values |

| Pyrrolizine-5-carboxamides | MCF-7 (Breast), A2780 (Ovarian), HT-29 (Colon) | Compound 16g showed potent activity against MCF-7 (IC₅₀ = 0.01 µM) and induced G2/M cell cycle arrest. researchgate.net |

| Spiro-pyrrolizines | CCRF-CEM (Leukemia), MDA-MB-231 (Breast), SK-OV-3 (Ovarian) | Compounds 6a , 6b , and 6m were highly potent, with 6m showing an IC₅₀ of 3.6 µM in CCRF-CEM cells. researchgate.net |

| Pyrrolizine-NSAID Hybrids | MCF-7 (Breast), A549 (Lung), HT-29 (Colon) | Hybrid 8e (a ketoprofen-pyrrolizine conjugate) was the most active against MCF-7 cells with an IC₅₀ of 1.07 µM. nih.gov |

| Spirooxindole-pyrrolizines | K562 (Erythroleukemia), HeLa (Cervical) | Compounds 4a and 5a were active against both K562 and HeLa cell lines. researchgate.net |

This table is based on data from references researchgate.netnih.govresearchgate.net.

Role in Proteomics Research and Development of Biochemical Tools

While direct applications of this compound in proteomics are an emerging field, the known biochemistry of related pyrrolizidine alkaloids (PAs) provides a strong foundation for its potential use. A critical aspect of PA bioactivity is their metabolic activation by cytochrome P450 enzymes in the liver. nih.govmdpi.com This process generates highly reactive electrophilic metabolites, specifically dehydropyrrolizidine alkaloids (DHPAs), which readily form covalent bonds with cellular macromolecules, including proteins. nih.govnih.gov

This formation of stable "pyrrole-protein adducts" is a key mechanism of PA-induced toxicity but also represents a powerful tool for chemical biology and proteomics. acs.orgresearchgate.net These adducts can serve as biomarkers to detect exposure to toxic PAs. nih.gov More importantly, this covalent modification principle can be harnessed to develop biochemical probes.

By designing hexahydro-1H-pyrrolizine-based molecules that, upon activation, can covalently bind to their protein targets, researchers can:

Identify Protein Targets: Use the pyrrolizine scaffold as a reactive probe to "fish out" and identify unknown protein binding partners from complex cellular lysates.

Develop Activity-Based Probes: The primary amine on this compound can be functionalized with reporter tags (e.g., fluorophores or biotin) before metabolic activation. This would allow for the visualization and isolation of target proteins.

Study Drug-Protein Interactions: The formation of these covalent adducts provides a permanent record of the interaction between a pyrrolizine-based compound and its target proteins, which can be analyzed using proteomic techniques like mass spectrometry to map the precise binding sites. nih.gov

A proteomic study on rats treated with the PA retrorsine (B1680556) identified 48 proteins that were significantly altered, including the downregulation of carbamoyl-phosphate synthase (CPS1) and ATP synthase subunit beta (ATP5B), demonstrating the ability to pinpoint specific protein targets affected by this class of compounds. nih.gov

Emerging Research Areas and Unexplored Therapeutic and Synthetic Potential

The hexahydro-1H-pyrrolizine scaffold remains a fertile ground for discovery, with several emerging areas of research promising to unlock its full potential.

Expansion of Therapeutic Targets: While oncology has been a major focus, the scaffold's proven ability to interact with diverse biological systems suggests its potential in other areas. researchgate.netpharaohacademy.com Future research will likely explore its application in developing agents for inflammatory diseases, neurological disorders, and as antimicrobial or antiviral drugs. researchgate.netnih.gov

Novel Hybrid Drugs and Conjugates: The development of hybrids, such as the pyrrolizine-NSAID compounds, is a growing trend. nih.govmdpi.com The amine handle on this compound is perfectly suited for conjugation to other pharmacophores, antibodies (for targeted drug delivery), or imaging agents, creating multifunctional molecules with enhanced specificity and novel mechanisms of action.

Advanced Biochemical Probes: Building on the principles outlined for proteomics, there is significant potential to design sophisticated biochemical tools. This includes creating photo-affinity probes or developing specific pyrrolizine-based inhibitors for enzymes like cytochrome P450s, which are involved in their metabolic activation. nih.gov

Innovations in Synthesis: Modern synthetic methods, such as one-pot multicomponent reactions nih.gov and catalyst-driven cascade cyclizations nih.govnih.gov, are enabling the rapid and efficient creation of diverse libraries of pyrrolizine derivatives. This will accelerate the discovery of new bioactive compounds by allowing for high-throughput screening of a wide range of structurally varied molecules.

The continued exploration of the hexahydro-1H-pyrrolizine scaffold, driven by advances in synthetic chemistry and a deeper understanding of its biological interactions, is poised to yield a new generation of complex molecules, therapeutic agents, and powerful research tools.

Q & A

Q. What are the common synthetic routes for hexahydro-1H-pyrrolizin-1-amine, and how are they optimized for yield and purity?

Methodological Answer: this compound is typically synthesized via multi-step reactions involving cyclization and functional group transformations. For example, copper-catalyzed coupling reactions (e.g., using cesium carbonate and copper(I) bromide) in polar solvents like dimethyl sulfoxide (DMSO) are employed to assemble pyrrolizidine cores . Optimization involves adjusting reaction time (e.g., 48 hours at 35°C), stoichiometric ratios of reagents, and purification via chromatography (e.g., using ethyl acetate/hexane gradients). Yield improvements often require iterative testing of temperature, catalyst loading, and solvent polarity .

Q. Which spectroscopic and crystallographic methods are employed to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR are used to confirm hydrogen and carbon environments, with chemical shifts (e.g., δ 8.87 ppm for aromatic protons) and coupling constants validating the structure .

- X-ray Crystallography : Single-crystal X-ray diffraction with SHELXL refines bond lengths, angles, and torsional parameters. For example, θ ranges (θmax = 25.0°, θmin = 1.3°) and hydrogen placement via difference Fourier maps ensure structural accuracy .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 215 [M+H]) .

Q. How can computational methods be integrated with experimental data to resolve structural ambiguities in pyrrolizidine derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations can predict optimized geometries and compare them with crystallographic data (e.g., bond angles like C4—C13—H13A = 108.8°) to validate experimental observations . Tools like SHELXD and SHELXE enable robust phasing for low-resolution or twinned crystals, while molecular dynamics simulations assess conformational flexibility . Cross-validation with NMR chemical shifts (e.g., δ 8.87 ppm) further refines computational models .

Q. What strategies address discrepancies between NMR and crystallographic data for this compound?

Methodological Answer: Discrepancies often arise from dynamic behavior (e.g., ring puckering) or hydrogen bonding in the solid state. To resolve these:

- Dynamic NMR : Variable-temperature NMR detects conformational exchange broadening .

- Hydrogen Constraints : Crystallographic refinement with SHELXL uses "H-atom parameters constrained" to model static hydrogen positions .

- Complementary Techniques : IR spectroscopy (e.g., 3298 cm N-H stretches) and HRMS validate molecular integrity across phases .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.

- Decontamination : Immediately remove contaminated clothing and rinse skin with water for 15 minutes .

- Waste Disposal : Neutralize residues with dilute hydrochloric acid before disposal in designated hazardous waste containers .

Data Contradictions and Validation

Q. How should researchers validate the purity of this compound when chromatographic and spectral data conflict?

Methodological Answer:

- Multi-Technique Analysis : Combine HPLC (high-performance liquid chromatography) with diode-array detection (DAD) and HRMS to detect trace impurities .

- Melting Point Consistency : Compare observed melting points (e.g., 104–107°C) with literature values to identify polymorphic variations .

- Elemental Analysis : Carbon-hydrogen-nitrogen (CHN) analysis confirms stoichiometric ratios (e.g., CHN) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products